molecular formula C18H16FN3OS B2714176 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 851132-71-3

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2714176
CAS No.: 851132-71-3
M. Wt: 341.4
InChI Key: MTUBBUBMDQXHTG-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 1 with a 4-fluorophenyl group and at position 2 with a sulfanyl moiety. The sulfanyl group bridges to an acetamide functionalized with a 4-methylphenyl group at the N-terminus (Figure 1). Crystallographic studies using SHELX programs have been pivotal in elucidating its geometry and intermolecular interactions .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-13-2-6-15(7-3-13)21-17(23)12-24-18-20-10-11-22(18)16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUBBUBMDQXHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, Mannich bases derived from imidazole have demonstrated cytotoxic effects against various cancer cell lines, including human colon cancer and leukemia cells. The compound's structure suggests it may interact with critical cellular pathways involved in cancer proliferation and survival .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The presence of the imidazole ring and the fluorophenyl group in this compound could enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for further investigation as an antimicrobial agent .

Anti-inflammatory Effects

Compounds similar to 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide have been studied for their anti-inflammatory properties. The imidazole moiety is often linked to the inhibition of inflammatory mediators, which could position this compound as a potential therapeutic option for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring and substituents on the phenyl groups can significantly influence biological activity. For example, variations in the fluorine substitution pattern have been shown to impact both potency and selectivity towards different biological targets .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of imidazole derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human breast cancer cell lines, suggesting promising anticancer activity .

Study 2: Antimicrobial Testing

In a separate investigation, researchers assessed the antimicrobial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications to the imidazole ring enhanced antibacterial activity, supporting further exploration of this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (Example) R Group (Acetamide) X Group (Imidazole) Key Structural Differences Biological Activity/Findings References
Target Compound 4-methylphenyl 4-fluorophenyl Reference structure N/A (Structural data available via SHELX refinement)
2-{[1-(4-FP)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-naphthyl 4-fluorophenyl Bulkier aromatic substituent Increased lipophilicity; potential enhanced membrane permeability
2-((5-(4-FP)-1-(4-MP)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 6) thiazol-2-yl 4-fluorophenyl, 4-methylphenyl Heterocyclic thiazole substituent COX1/2 inhibition; anti-inflammatory activity
N-(4-((2-((4-chlorobenzyl)thio)-4,5-dihydroimidazol-1-yl)sulfonyl)phenyl)acetamide 4-chlorophenyl-sulfonyl 4-chlorobenzyl Sulfonyl linkage; dihydroimidazole core Not specified (likely impacts redox stability and hydrogen bonding)
N-{4-[(4-FP)-1-methyl-2-(R-methylsulfinyl)-1H-imidazol-5-yl]phenyl}acetamide dihydrate 4-fluorophenyl Methylsulfinyl (chiral center) Chiral sulfoxide; dihydrate form Enantiomer-specific pharmacokinetic properties; improved aqueous solubility
N-(4-methoxyphenyl)-2-[1-(4-FP)methylimidazol-2-yl]sulfanylacetamide 4-methoxyphenyl 4-fluorobenzyl Methoxy substituent (electron-donating) XlogP = 3.4; moderate lipophilicity for membrane penetration

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methoxyphenyl analog (XlogP = 3.4) exhibits balanced lipophilicity for drug-like properties, while the 1-naphthyl derivative likely has higher logP due to aromatic bulk .
  • Chirality : The methylsulfinyl group in the dihydrate compound introduces enantiomer-specific activity, as seen in sulfoxide-containing drugs .
  • Stability : Sulfonyl linkages (e.g., in the 4-chlorophenyl analog) may confer oxidative stability compared to sulfanyl groups, which are prone to oxidation .

Biological Activity

The compound 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide , also known as F711-0654, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C22H23FN4O3SC_{22}H_{23}FN_4O_3S, with a molecular weight of 442.51 g/mol. The compound features multiple functional groups, including an imidazole ring and a sulfanyl group, which contribute to its biological activity.

Property Value
Molecular FormulaC22H23FN4O3S
Molecular Weight442.51 g/mol
LogP (Partition Coefficient)2.586
Water Solubility (LogSw)-2.73
pKa12.37 (acidic)

Research indicates that compounds containing imidazole rings often interact with various biological targets, including enzymes and receptors. Specifically, F711-0654 may act as a modulator of the GABA-A receptor, a key player in neurotransmission. The presence of the 4-fluorophenyl moiety enhances its binding affinity and selectivity towards specific receptor subtypes.

Biological Activity

The biological activity of F711-0654 has been evaluated in several studies:

  • GABA-A Receptor Modulation : Preliminary studies suggest that F711-0654 acts as a positive allosteric modulator (PAM) of the GABA-A receptor. This modulation can enhance inhibitory neurotransmission, potentially offering therapeutic benefits in conditions such as anxiety and epilepsy .
  • Antimicrobial Properties : In vitro assays have shown that compounds similar to F711-0654 exhibit antimicrobial activity against various bacterial strains. The sulfanyl group may play a crucial role in this activity by disrupting bacterial cell membranes .
  • Metabolic Stability : A comparative study highlighted that F711-0654 demonstrates improved metabolic stability compared to other imidazole derivatives, reducing the risk of hepatotoxicity associated with rapid biotransformation .

Case Studies

Several case studies have documented the effects of F711-0654:

  • Study on Neurotransmission : A study involving human liver microsomes assessed the metabolic pathways of F711-0654, indicating that it remains largely unmetabolized over extended periods, which is favorable for therapeutic applications .
  • Antimicrobial Efficacy : In a controlled environment, F711-0654 was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves condensation of 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol with chloroacetamide derivatives under alkaline conditions (e.g., potassium carbonate in ethanol). Optimize parameters such as solvent polarity (ethanol vs. DMF), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Purify via recrystallization and confirm purity using HPLC or TLC. Characterize intermediates and final products via 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the molecular structure?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and dihedral angles (e.g., imidazole ring orientation relative to the acetamide group, as seen in related structures with 24.9° dihedral angles ). Complement with FT-IR for functional group validation (C=O stretch at ~1650 cm1^{-1}, S–C vibrations at ~650 cm1^{-1}) and 1H^1H-NMR for proton environment analysis (e.g., aromatic protons at δ 7.2–8.1 ppm). For crystallographic refinement, employ SHELXL for small-molecule structures .

Q. How should researchers design in vitro assays to evaluate biological activity against enzyme targets?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) using recombinant proteins. Use a fluorogenic substrate or colorimetric detection (e.g., ELISA) to quantify activity. Include positive controls (e.g., celecoxib for COX-2) and validate results with dose-response curves (IC50_{50} calculation). Account for solubility by preparing stock solutions in DMSO (<1% final concentration) and confirm compound stability via LC-MS during assays .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for polymorphs, and how can software address these issues?

  • Methodological Answer : Polymorphs may exhibit subtle differences in unit cell parameters or hydrogen-bonding networks (e.g., head-to-tail intermolecular interactions ). Use SIR97 for phase problem resolution and SHELXL for anisotropic refinement. For visualization, employ ORTEP-3 to model thermal ellipsoids and validate packing diagrams. Address twinning or disordered solvent molecules by iterative refinement and SQUEEZE (PLATON) .

Q. How can quantum chemical calculations elucidate electronic properties and hydrogen-bonding interactions?

  • Methodological Answer : Perform Natural Bond Orbital (NBO) analysis at the B3LYP/6-311++G(d,p) level to identify hyperconjugative interactions (e.g., LP(S) → σ*(C–N)). Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions. Use Molecular Electrostatic Potential (MEP) to predict hydrogen-bond acceptor/donor sites (e.g., acetamide carbonyl as a key interaction site ). Validate computational models against experimental XRD data .

Q. What approaches are recommended for analyzing contradictory bioactivity data across assay systems?

  • Methodological Answer : Conduct meta-analysis by comparing IC50_{50} values across cell-free vs. cell-based assays. Assess membrane permeability (e.g., PAMPA assay) and metabolic stability (e.g., liver microsomes) to explain discrepancies. Use molecular docking (AutoDock Vina) to evaluate binding mode consistency across protein conformers. Cross-validate with SPR or ITC for binding affinity quantification .

Q. What strategies determine the impact of sulfur oxidation state (sulfide vs. sulfoxide) on pharmacological properties?

  • Methodological Answer : Synthesize sulfoxide derivatives via controlled oxidation (e.g., H2 _2O2_2/acetic acid). Compare enantiomeric activity using chiral HPLC (e.g., AD-H column) and circular dichroism. Perform pharmacokinetic studies (Cmax_{\text{max}}, t1/2_{1/2}) in rodent models to assess bioavailability differences. Sulfoxides may exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .

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